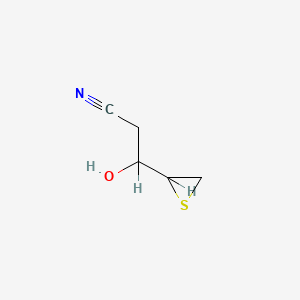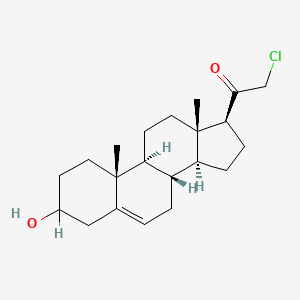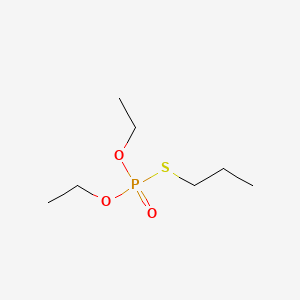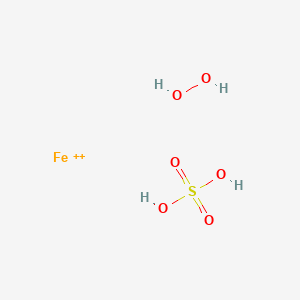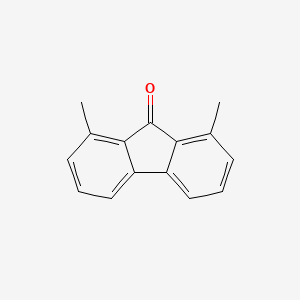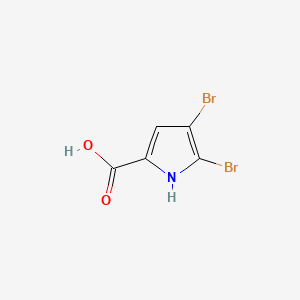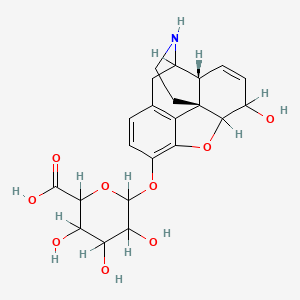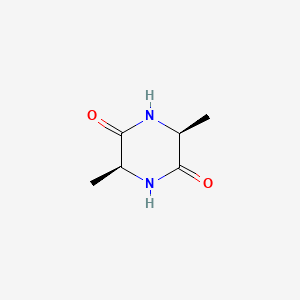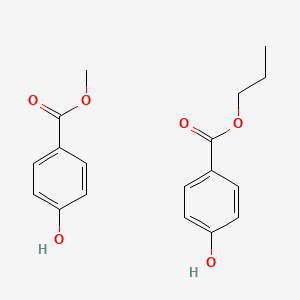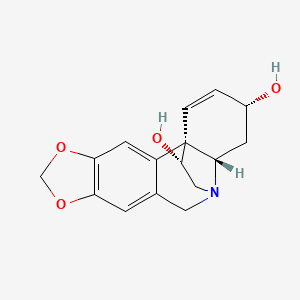
Hamayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hamayne is an alkaloid.
Applications De Recherche Scientifique
Correlation of Human in vitro Fertilization with Hamster Egg Bioassay
Hamayne's application in scientific research includes its use in evaluating fertility potential, as demonstrated by correlating human in vitro fertilization outcomes with the zona-free hamster egg bioassay. This method assesses sperm fertility potential and has shown a strong correlation with human egg fertilization in vitro (Wolf, Sokoloski, & Quigley, 1983).
Scientific Inquiry and Learning Models
Another aspect of Hamayne's application in scientific research is its role in enhancing the effectiveness of scientific inquiry and learning models. This has been observed in educational settings, where the use of specific models and attitudes significantly improves students' science process skills (SepdianAnggreani, Sahyar, & Simanjuntak, 2017).
Heuristic Attention Model (HAM) Development
In cognitive science, Hamayne has contributed to the development of models like the Heuristic Attention Model (HAM), which is based on analyzing eye movements of elementary school students during discrimination tasks. This model provides insights into students' problem-solving strategies and how their attention affects their performance in scientific tasks (Shin & Shin, 2013).
Enhancement of English Language Skills through Technology
In language education, research has indicated that technology, including various tools and applications, significantly supports student-centered learning. This includes the improvement of English language skills, which is crucial for comprehending and conducting scientific research (Win & Maung, 2019).
Propriétés
Numéro CAS |
61948-11-6 |
|---|---|
Nom du produit |
Hamayne |
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(1S,13S,15R,18R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol |
InChI |
InChI=1S/C16H17NO4/c18-10-1-2-16-11-5-13-12(20-8-21-13)3-9(11)6-17(7-15(16)19)14(16)4-10/h1-3,5,10,14-15,18-19H,4,6-8H2/t10-,14-,15-,16-/m0/s1 |
Clé InChI |
KWAOMPWGIIXDPH-MVWHLILJSA-N |
SMILES isomérique |
C1[C@H](C=C[C@]23[C@H]1N(C[C@@H]2O)CC4=CC5=C(C=C34)OCO5)O |
SMILES |
C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |
SMILES canonique |
C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O |
Synonymes |
hamayne O-demethylcrinamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



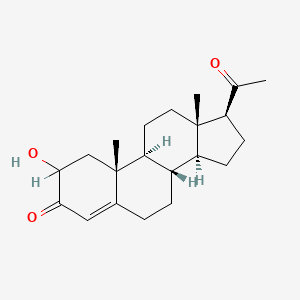
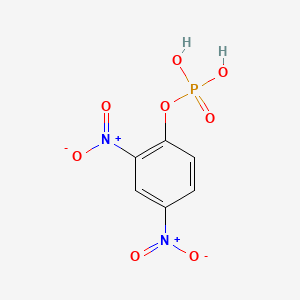
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)
